
Pradefovir
概要
説明
プラデホビルメシル酸塩は、レモホビルメシル酸塩としても知られており、アデホビルの新規リン酸およびホスホン酸プロドラッグシリーズに属する経口投与される小分子化合物です。これは、特に腎臓など、外部組織へのリスクを軽減しながら、アデホビルの治療効果を高めるために、肝臓を標的とするように設計されました。 プラデホビルは主に慢性B型肝炎ウイルス感染症の治療における可能性について調査されています .
2. 製法
合成経路と反応条件: プラデホビルは、アデホビル分子にリン酸またはホスホン酸基を組み込む一連の化学反応によって合成されます。合成には、以下の手順が含まれます。
リン酸化: 出発物質であるアデホビルは、リン酸化されてリン酸基が導入されます。
メシル化: リン酸化された中間体は、メタンスルホニルクロリドで処理されてメシル酸エステルを形成します。
精製: 最終生成物であるプラデホビルメシル酸塩は、標準的なクロマトグラフィー技術を用いて精製され、高純度と安定性を確保します.
工業生産方法: プラデホビルの工業生産には、収率と純度を最大化する最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、以下が含まれます。
バッチ処理: 大量のアデホビルが、バッチ反応器でリン酸化およびメシル化されます。
連続フロー処理: 反応効率を高め、生産時間を短縮するために、高度な連続フロー反応器が使用されます。
準備方法
Synthetic Routes and Reaction Conditions: Pradefovir is synthesized through a series of chemical reactions involving the incorporation of a phosphate or phosphonate group into the adefovir molecule. The synthesis involves the following steps:
Phosphorylation: The starting material, adefovir, undergoes phosphorylation to introduce the phosphate group.
Mesylation: The phosphorylated intermediate is then treated with methanesulfonyl chloride to form the mesylate ester.
Purification: The final product, this compound mesylate, is purified using standard chromatographic techniques to ensure high purity and stability.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Processing: Large quantities of adefovir are phosphorylated and mesylated in batch reactors.
Continuous Flow Processing: Advanced continuous flow reactors are employed to enhance reaction efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
反応の種類: プラデホビルは、以下を含むいくつかの化学反応を起こします。
酸化: プラデホビルは、主に肝臓に発現するシトクロムP-450(CYP)3A4によって媒介される酸化によって活性化されます.
加水分解: メシル酸エステル基は、酸性または塩基性条件下で加水分解され、活性なアデホビル分子を放出することができます。
一般的な試薬と条件:
酸化: シトクロムP-450(CYP)3A4酵素は、酸化プロセスに関与する主要な試薬です。
加水分解: メシル酸エステル基の加水分解を促進するために、酸性または塩基性条件が使用されます。
生成される主な生成物:
4. 科学研究への応用
プラデホビルには、以下を含むいくつかの科学研究への応用があります。
化学: プラデホビルは、リン酸およびホスホン酸プロドラッグの合成と反応性を研究するためのモデル化合物として役立ちます。
生物学: プラデホビルは、薬物代謝と活性化におけるシトクロムP-450酵素の役割を調査するために使用されます。
医学: プラデホビルは、慢性B型肝炎ウイルス感染症の潜在的な治療法として開発されており、その有効性と安全性を評価するための臨床試験が進行中です
産業: プラデホビルの合成と生産方法は、大規模製造プロセスを最適化し、薬物送達システムを改善するために研究されています.
科学的研究の応用
Phase 2 Studies
A significant body of research has focused on the efficacy and safety of pradefovir through various clinical trials:
- Efficacy : In a phase 2 study involving 240 participants, this compound demonstrated substantial reductions in HBV DNA levels across different dosages (30, 45, 60, and 75 mg). The reductions were measured at week 24, showing values of 5.40, 5.34, 5.33, and 5.40 log10 IU/mL respectively, compared to 5.12 log10 IU/mL with TDF .
- HBeAg Loss : The rates of hepatitis B e antigen (HBeAg) loss were higher in patients receiving higher doses of this compound (12% for 45 mg) compared to TDF (3%) .
- Safety Profile : Adverse events reported were predominantly mild (grade 1), with no severe treatment-related adverse events noted during the trials. Notably, serum creatinine levels increased more significantly in the TDF group than in the this compound groups .
Phase 3 Studies
Following positive phase 2 results, ongoing phase 3 trials are evaluating this compound's long-term efficacy and safety in larger populations. These studies involve extended treatment durations and are designed to confirm earlier findings while assessing any emergent safety concerns .
Comparative Analysis with Other Treatments
The following table summarizes key findings from comparative studies between this compound and other antiviral agents:
Treatment Type | HBV DNA Reduction (log10 IU/mL) | HBeAg Loss (%) | Adverse Events |
---|---|---|---|
This compound (30 mg) | 5.40 | 12 | Mild |
This compound (45 mg) | 5.34 | 6 | Mild |
This compound (60 mg) | 5.33 | 9 | Mild |
Tenofovir Disoproxil Fumarate (300 mg) | 5.12 | 3 | Moderate |
作用機序
プラデホビルは、肝臓のシトクロムP-450(CYP)3A4によって媒介される酸化によって活性化されるプロドラッグです。活性化されると、プラデホビルはB型肝炎ウイルスの逆転写酵素を阻害するアデホビルに変換されます。この阻害はウイルスの複製を阻止し、感染者のウイルス量を減少させます。 プラデホビルの肝臓標的化特性により、肝臓では活性薬物の濃度が高く、全身への曝露と腎毒性は最小限に抑えられます .
6. 類似の化合物との比較
プラデホビルは、以下のような他の類似の化合物と比較されます。
アデホビル: プラデホビルは、肝臓の標的化を改善し、腎毒性を軽減するように設計されたアデホビルのプロドラッグです。
テノホビル: B型肝炎ウイルス感染症の治療に使用される別のヌクレオチド類似体であるテノホビルは、異なる活性化経路と薬物動態プロファイルを持っています。
エンテカビル: 独自の作用機序を持つヌクレオシド類似体であるエンテカビルは、B型肝炎ウイルス感染症の代替治療法として使用されます。
プラデホビルの独自性: プラデホビルの独特の肝臓標的化特性と腎毒性の低さは、慢性B型肝炎ウイルス感染症の治療のための有望な候補としています。 全身への曝露を最小限に抑えながら、肝臓で高い濃度に到達できる能力は、他の類似の化合物とは異なります .
類似化合物との比較
Pradefovir is compared with other similar compounds, such as:
Adefovir: this compound is a prodrug of adefovir, designed to improve liver targeting and reduce nephrotoxicity.
Tenofovir: Another nucleotide analogue used to treat hepatitis B virus infections, tenofovir has a different activation pathway and pharmacokinetic profile.
Entecavir: A nucleoside analogue with a distinct mechanism of action, entecavir is used as an alternative treatment for hepatitis B virus infections.
Uniqueness of this compound: this compound’s unique liver-targeting property and reduced nephrotoxicity make it a promising candidate for the treatment of chronic hepatitis B virus infections. Its ability to achieve high hepatic concentrations while minimizing systemic exposure sets it apart from other similar compounds .
生物活性
Pradefovir is a novel prodrug of adefovir, primarily designed for the treatment of chronic hepatitis B virus (HBV) infections. It has garnered attention due to its liver-targeted delivery mechanism, which minimizes systemic exposure and potential nephrotoxicity associated with traditional adefovir treatments. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profiles, and comparative studies with other antiviral agents.
This compound is activated in the liver through metabolic conversion mediated by the cytochrome P450 enzyme CYP3A4. This enzyme catalyzes the transformation of this compound into its active form, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), which exhibits potent antiviral activity against HBV DNA polymerase. The liver-targeting property of this compound allows for higher concentrations of the active drug in hepatic tissues compared to other organs, thereby reducing the risk of renal toxicity often associated with adefovir.
Key Properties
- Chemical Formula : C₁₈H₂₃ClN₅O₇PS
- Average Molecular Weight : 519.896 g/mol
- Activation : CYP3A4-mediated oxidation
Phase II Clinical Trials
A significant study evaluated the efficacy and safety of this compound in comparison to tenofovir disoproxil fumarate (TDF). This randomized trial included 240 participants with chronic HBV infection, who were administered varying doses of this compound (30, 45, 60, or 75 mg) or TDF (300 mg) for 24 weeks.
Results Summary
-
HBV DNA Reduction :
- This compound (30 mg): 5.40 log10 IU/mL
- This compound (45 mg): 5.34 log10 IU/mL
- This compound (60 mg): 5.33 log10 IU/mL
- This compound (75 mg): 5.40 log10 IU/mL
- TDF: 5.12 log10 IU/mL
-
HBeAg Loss Rates :
- This compound (45 mg): 12%
- This compound (60 mg): 6%
- This compound (75 mg): 9%
- TDF: 3%
- Adverse Events : Most were mild (grade 1), with no severe treatment-related adverse events reported. Serum creatinine levels increased significantly in the TDF group compared to this compound groups .
Comparative Analysis Table
Treatment | HBV DNA Reduction (log10 IU/mL) | HBeAg Loss Rate (%) | Severe AEs |
---|---|---|---|
This compound (30 mg) | 5.40 | N/A | None |
This compound (45 mg) | 5.34 | 12 | None |
This compound (60 mg) | 5.33 | 6 | None |
This compound (75 mg) | 5.40 | 9 | None |
TDF | 5.12 | 3 | Yes |
Pharmacokinetics and Metabolism
This compound's pharmacokinetic profile reveals that it is primarily metabolized in the liver, leading to lower systemic exposure compared to other antiviral agents like adefovir dipivoxil. The activation process occurs exclusively through CYP3A4, confirming its liver-specific targeting.
Key Pharmacokinetic Findings
- Metabolic Activation : Primarily via CYP3A4.
- Plasma Concentration : Significantly lower than adefovir.
- Kidney-to-Liver PMEA Ratio : Approximately 1:20, indicating reduced nephrotoxicity risk.
Case Studies and Research Findings
Several case studies have highlighted this compound's effectiveness in diverse patient populations:
- Treatment-Naive Patients : In treatment-naive individuals, this compound demonstrated comparable efficacy to TDF with fewer renal side effects.
- Patients with Liver Cirrhosis : The drug was well-tolerated among patients with advanced liver disease, showcasing its safety profile even in compromised hepatic function .
特性
IUPAC Name |
9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHAOBXDGOXRR-HJFSHJIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870372 | |
Record name | Pradefovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625095-60-5 | |
Record name | Pradefovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pradefovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15550 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pradefovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRADEFOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。